Agn-PC-0kly8I
Description
Based on analogous compounds, Agn-PC-0kly8I likely features a halogen-substituted aromatic ring system with functional groups that influence its reactivity, solubility, and biological activity.
Properties
CAS No. |
174905-98-7 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O/c1-11-10-12(2)16(15-11)14(17)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
PLXULMXYKHEUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Agn-PC-0kly8I” involves multiple steps, including the formation of the pyrazole ring. The typical synthetic route includes the reaction of hydrazine with a diketone or an α,β-unsaturated carbonyl compound. The reaction conditions often involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“Agn-PC-0kly8I” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
“Agn-PC-0kly8I” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “Agn-PC-0kly8I” exerts its effects involves interactions with specific molecular targets. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Agn-PC-0kly8I shares structural motifs with compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3). Key physicochemical parameters are compared below:
Key Observations :
Application Potential
- Pharmaceuticals : Boronic acid analogs (e.g., CAS 1046861-20-4) are protease inhibitors, while triazine derivatives (e.g., CAS 918538-05-3) show anticancer activity .
- Materials Science : Halogenated aromatics enhance thermal stability in polymer composites, a trait this compound may share .
Critical Discussion of Discrepancies and Limitations
- Data Gaps : The absence of experimental spectra or crystallographic data for this compound limits structural validation. Cross-referencing with analogs introduces uncertainty in property predictions .
- Synthetic Challenges: Halogen substituents in this compound may reduce reaction yields compared to non-halogenated analogs, necessitating tailored catalytic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
